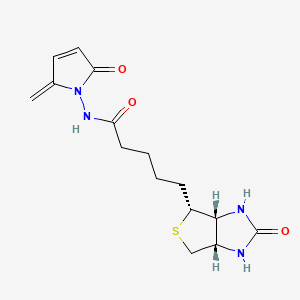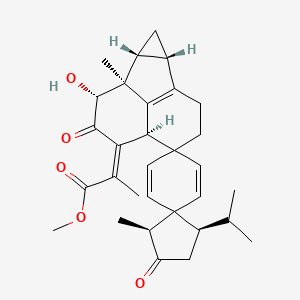
Glycyl-L-proline-15N,d2 (trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-proline-15N,d2 (trifluoroacetate) is a compound that is both nitrogen-15 labeled and deuterium labeled. This compound is a derivative of Glycyl-L-proline, which is a dipeptide consisting of glycine and proline. The trifluoroacetate part of the compound is often used to enhance the stability and solubility of the molecule. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-proline-15N,d2 (trifluoroacetate) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Glycyl-L-proline molecule. The process typically involves the following steps:
Synthesis of Glycyl-L-proline: This can be achieved through standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
Isotope Labeling: The incorporation of deuterium and nitrogen-15 isotopes can be done by using isotope-labeled starting materials or by introducing these isotopes during the synthesis process.
Trifluoroacetate Formation: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt of the compound.
Industrial Production Methods
Industrial production of Glycyl-L-proline-15N,d2 (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity isotope-labeled reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-proline-15N,d2 (trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Glycyl-L-proline-15N,d2 (trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and for quantitation during drug development processes.
Biology: Employed in studies involving protein synthesis and degradation, as well as in metabolic flux analysis.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Glycyl-L-proline-15N,d2 (trifluoroacetate) involves its incorporation into biological systems where it can act as a tracer or a labeled compound. The nitrogen-15 and deuterium labels allow researchers to track the compound’s distribution, metabolism, and interactions within the system. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-proline: The non-labeled version of the compound.
Glycyl-L-proline-15N: A nitrogen-15 labeled version without deuterium.
Glycyl-L-proline-d2: A deuterium-labeled version without nitrogen-15.
Uniqueness
Glycyl-L-proline-15N,d2 (trifluoroacetate) is unique due to its dual labeling with both nitrogen-15 and deuterium, which provides enhanced capabilities for tracing and studying metabolic processes. The trifluoroacetate salt form also offers improved stability and solubility compared to other forms.
Properties
Molecular Formula |
C9H13F3N2O5 |
|---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
(2S)-1-(2-(15N)azanyl-2,2-dideuterioacetyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O3.C2HF3O2/c8-4-6(10)9-3-1-2-5(9)7(11)12;3-2(4,5)1(6)7/h5H,1-4,8H2,(H,11,12);(H,6,7)/t5-;/m0./s1/i4D2,8+1; |
InChI Key |
XYOXXWQBVRQEIN-HICDMDGOSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N1CCC[C@H]1C(=O)O)[15NH2].C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)


![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)







